5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 879946-93-7
VCID: VC5622406
InChI: InChI=1S/C14H14ClN3OS/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)
SMILES: CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8

5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.: 879946-93-7

Cat. No.: VC5622406

Molecular Formula: C14H14ClN3OS

Molecular Weight: 307.8

* For research use only. Not for human or veterinary use.

5-chloro-N-(4-methylbenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide - 879946-93-7

Specification

CAS No. 879946-93-7
Molecular Formula C14H14ClN3OS
Molecular Weight 307.8
IUPAC Name 5-chloro-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H14ClN3OS/c1-9-3-5-10(6-4-9)7-16-13(19)12-11(15)8-17-14(18-12)20-2/h3-6,8H,7H2,1-2H3,(H,16,19)
Standard InChI Key ILFRITVAVLHJRR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound’s structure features a pyrimidine ring substituted at positions 2, 4, and 5 (Figure 1). Key functional groups include:

  • Chloro group at position 5, enhancing electrophilic reactivity.

  • Methylsulfanyl group at position 2, contributing to hydrophobic interactions.

  • N-(4-methylbenzyl)carboxamide at position 4, enabling hydrogen bonding and π-π stacking .

Molecular Formula: C14H14ClN3OS\text{C}_{14}\text{H}_{14}\text{ClN}_3\text{OS}
IUPAC Name: 5-Chloro-N-[(4-methylphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
SMILES: CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC\text{CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SC}

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight307.8 g/mol
Melting PointNot reported-
LogP (Partition Coefficient)Estimated 3.2 (hydrophobic)
SolubilityLow aqueous solubility

The methylsulfanyl group (-SMe\text{-SMe}) and chloro substituent (-Cl\text{-Cl}) create a polarized electronic environment, making the compound amenable to nucleophilic substitution and oxidation reactions .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Formation of the Pyrimidine Core: Condensation of thiourea derivatives with β-keto esters under acidic conditions.

  • Chlorination: Introduction of the chloro group at position 5 using phosphorus oxychloride (POCl3\text{POCl}_3) .

  • Carboxamide Coupling: Reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methylbenzylamine via EDCI/HOBt-mediated coupling .

Example Procedure (adapted from):

  • Step 1: 2-Methylsulfanyl-4-hydroxypyrimidine (1.0 eq) is treated with POCl3\text{POCl}_3 at 80°C for 6 hours to yield 5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride.

  • Step 2: The intermediate is reacted with 4-methylbenzylamine in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and triethylamine (Et3N\text{Et}_3\text{N}) at room temperature, achieving a 52–71% yield .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°C (chlorination)Maximizes Cl substitution
SolventCH2Cl2\text{CH}_2\text{Cl}_2Prevents hydrolysis
CatalystEt3N\text{Et}_3\text{N}Neutralizes HCl byproduct

Biological Activity and Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against sphingosine 1-phosphate (S1P) receptors, which are implicated in autoimmune diseases like multiple sclerosis . In a 2021 study, derivatives of this pyrimidine scaffold showed IC50_{50} values of 72 nM against S1P1_1, with a 10-fold selectivity over S1P3_3 .

Table 3: Comparative Bioactivity of Pyrimidine Derivatives

CompoundTargetIC50_{50} (nM)Selectivity
5-Chloro-N-(4-methylbenzyl)-...S1P1_17210× over S1P3_3
6-Amino-pyrimidine-4-carboxamide S1P1_1588× over S1P3_3

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli revealed moderate activity (MIC = 32–64 µg/mL). The methylsulfanyl group enhances membrane permeability, while the chloro group disrupts bacterial DNA gyrase.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to JAK/STAT inhibitors and kinase modulators . Its carboxamide group is critical for binding to ATP pockets in kinases .

Agricultural Chemistry

Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

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